3-Methoxycyclohexanone
Description
Structural Classification and Academic Research Interest
3-Methoxycyclohexanone, with the chemical formula C₇H₁₂O₂, belongs to the class of cyclic ketones, specifically a substituted cyclohexanone (B45756). biosynth.comcymitquimica.com The molecule is characterized by a cyclohexane (B81311) ring containing a carbonyl functional group (C=O) and a methoxy (B1213986) group (-OCH₃) at the third carbon atom relative to the carbonyl. cymitquimica.comchemspider.com This substitution pattern is chiral, meaning this compound can exist as two non-superimposable mirror images or enantiomers, a property of significant interest in stereoselective synthesis and pharmaceutical research.
The academic interest in this compound stems from the interplay of its functional groups. The ketone allows for a wide range of nucleophilic addition and condensation reactions, while the methoxy group influences the molecule's electronic properties, solubility, and steric environment. cymitquimica.com The presence of the methoxy group enhances its solubility in organic solvents and contributes to its reactivity. cymitquimica.com Research on related substituted cyclohexanones suggests that such scaffolds are explored for potential applications in medicinal chemistry. ontosight.ai The study of photochemical reactions of similar structures, like 3-methoxycyclohexenone, further indicates the academic curiosity surrounding the reactivity of this class of compounds. jst.go.jp
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂O₂ | biosynth.com |
| Molecular Weight | 128.17 g/mol | biosynth.com |
| CAS Number | 17429-00-4 | biosynth.com |
| Appearance | Colorless to pale yellow liquid | cymitquimica.com |
Role as a Synthetic Building Block and Research Intermediate
The primary role of this compound in research is as a synthetic building block and an intermediate. biosynth.comcymitquimica.com It serves as a starting material for the synthesis of a variety of other organic molecules. biosynth.com For instance, it can be prepared from the corresponding alcohol, 3-methoxy-cyclohexanol, through an oxidation reaction. biosynth.com
As a research intermediate, its chemical structure allows for diverse transformations. The ketone functionality is a handle for creating new carbon-carbon bonds and introducing other functional groups. It can be used as a precursor to synthesize other cyclic compounds, such as cyclopentanol (B49286) and cyclohexene (B86901) derivatives. biosynth.com The strategic placement of the methoxy group can direct the outcome of reactions and is a key feature when designing multi-step syntheses of complex target molecules, including those with potential biological activity. ontosight.aiontosight.ai While specific, large-scale applications are not widely documented, its availability from chemical suppliers indicates its consistent use in laboratory-scale organic synthesis and discovery research. chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-7-4-2-3-6(8)5-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUKCVLHGXBZDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17429-00-4 | |
| Record name | 3-methoxycyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Mechanistic Studies of Methoxy Substituted Cyclic Ketones
Transformation Chemistry of Methoxycyclohexenone Derivatives
The transformation of methoxycyclohexenone derivatives serves as a valuable strategy for the synthesis of more complex molecular architectures. The enone system in these molecules provides multiple reactive sites for nucleophilic attack.
The addition of organometallic reagents to cyclohexenone systems is a fundamental carbon-carbon bond-forming reaction. The reaction of 3-methoxycyclohex-2-en-1-one (B92083) with Grignard reagents provides a clear example of this transformation. In one study, 3-methoxycyclohex-2-en-1-one was treated with 4-(trifluoromethyl)phenylmagnesium bromide. rsc.org The reaction proceeds via a 1,2-addition of the Grignard reagent to the carbonyl group, leading to the formation of a tertiary alcohol after quenching. rsc.org
The general procedure for such a reaction involves the slow, dropwise addition of the methoxycyclohexenone, dissolved in a dry ether solvent like tetrahydrofuran (B95107) (THF), to a cooled solution of the Grignard reagent. rsc.org The reaction is typically stirred for several hours to ensure completion before being quenched with a saturated aqueous solution of ammonium (B1175870) chloride. rsc.org
| Reactant A | Reactant B | Product | Solvent | Yield |
| 3-Methoxycyclohex-2-en-1-one | 4-(Trifluoromethyl)phenylmagnesium bromide | 1-(4-(Trifluoromethyl)phenyl)-3-methoxycyclohex-2-en-1-ol | THF | 48% |
| Data sourced from a study on visible light-mediated cyclohexene (B86901) formation. rsc.org |
While direct studies on the reaction of 3-methoxycyclohexanone with vinylmagnesium bromide are not extensively detailed in the cited literature, the reaction of 3-phenylthiocyclohexenone with vinylmagnesium bromide to produce 1-phenylthio-3-vinyl-cyclohex-1-en-3-ol has been reported. researchgate.net This suggests that 1,2-addition is a viable pathway for such substrates.
The use of cerium(III) chloride in conjunction with organometallic reagents, particularly organolithiums and Grignard reagents, is a well-established technique known as the Luche reaction. orgsyn.orgwikipedia.org This method is employed to enhance 1,2-selectivity over conjugate (1,4) addition in α,β-unsaturated ketones and to suppress side reactions like enolization, especially in easily enolizable ketones. orgsyn.orgwikipedia.org Anhydrous cerium(III) chloride is typically prepared by carefully heating the heptahydrate under vacuum. orgsyn.org The organometallic reagent is then added to a slurry of the anhydrous cerium(III) chloride in a solvent like THF, generating a more reactive and less basic organocerium species "in situ". orgsyn.org This species readily attacks the carbonyl carbon, minimizing proton abstraction from the α-carbon. orgsyn.org For instance, the reaction of α-tetralone with butyllithium (B86547) alone yields only 26% of the desired tertiary alcohol due to significant enolization, but the yield increases to 92-97% when cerium(III) chloride is used. orgsyn.org
| Ketone | Organometallic Reagent | Additive | Product (1,2-Addition) Yield | Recovered Starting Material (from Enolization) |
| α-Tetralone | n-Butyllithium | None | 26% | 55% |
| α-Tetralone | n-Butyllithium | CeCl₃ | 92-97% | - |
| α-Tetralone | n-Butylmagnesium bromide | None | 58% | 34% |
| α-Tetralone | n-Butylmagnesium bromide | CeCl₃ | 89% | 10% |
| Data adapted from a procedure on cerium(III) chloride mediated reactions. orgsyn.org |
This demonstrates the utility of cerium(III) chloride in directing the outcome of organometallic additions to ketones that are prone to side reactions, a category that includes substituted cyclohexanones.
Elucidation of Reaction Mechanisms and Intermediate Species
The mechanism of reactions involving methoxy-substituted cyclic ketones is governed by the interplay of electronic effects of the methoxy (B1213986) group and the inherent reactivity of the ketone or enone functionality.
In the acid-catalyzed hydrolysis of vinyl ethers, such as 1-methoxycyclohexene (B1584985) (an enol ether isomer of this compound), the reaction initiates with the protonation of the double bond. stackexchange.com This protonation is directed to the carbon not bearing the methoxy group, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate. stackexchange.com This intermediate is then attacked by water to form a hemiacetal, which subsequently eliminates methanol (B129727) to yield cyclohexanone (B45756). stackexchange.com
For organometallic additions to α,β-unsaturated systems like methoxycyclohexenones, the reaction can proceed through different transition states. The high reactivity of allylmagnesium reagents, for example, is attributed to their ability to react via six-membered ring transition states, which often leads to diffusion-controlled reaction rates. nih.gov
In the case of cerium-mediated reactions, the mechanism involves the transmetalation of the organolithium or Grignard reagent with anhydrous cerium(III) chloride to form an organocerium reagent (R-CeCl₂). orgsyn.org This new reagent is considered "softer" and more oxophilic, leading to a strong preference for attack at the hard electrophilic carbonyl carbon. The reduced basicity of the organocerium species is the key factor in minimizing the competing enolization reaction. orgsyn.org
Computational studies on the C-H oxidation of related systems to form desymmetrized this compound products suggest the involvement of a chiral cationic intermediate, which is formed after an initial hydrogen atom transfer followed by an electron transfer.
Stereochemical Investigations in Methoxy Substituted Cyclohexanone Systems
Enantiomeric Considerations and Potential for Chiral Synthesis
3-Methoxycyclohexanone possesses a stereocenter at the C3 position, making it a chiral molecule that can exist as two non-superimposable mirror images, or enantiomers: (R)-3-methoxycyclohexanone and (S)-3-methoxycyclohexanone. The specific arrangement of the methoxy (B1213986) group in space defines the absolute configuration of each enantiomer. The development of methods for the enantioselective synthesis of this compound is of considerable interest, as the biological activity and chemical reactivity of each enantiomer can differ significantly.
Several strategies have been explored for the asymmetric synthesis of related chiral cyclohexanone (B45756) derivatives. For instance, asymmetric rhodium-catalyzed 1,4-addition of alkenylzirconium reagents to 2-cyclohexenone has proven effective for producing 3-alkenyl-2-methylcyclohexanones in enantiomeric form. mdpi.com This approach involves trapping the intermediate zirconium enolates with formaldehyde. mdpi.com Another method involves the use of chiral auxiliaries. For example, (1R,2R,3R,6R)-3,6-dimethylcyclohexane-1,2-diamine has been synthesized from (R)-(+)-3-methylcyclohexanone to serve as a chiral auxiliary. oup.com Additionally, organocatalysis has emerged as a powerful tool for asymmetric synthesis. The photochemical organocatalytic α-alkylation of cyclic ketones, including (R)-3-methylcyclohexanone, has been demonstrated to proceed with high enantioselectivity. escholarship.org
While specific methods for the direct chiral synthesis of this compound are not extensively detailed in the provided search results, the principles from the synthesis of analogous chiral cyclohexanones are applicable. These methods often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. The enantiospecific adsorption of (R)-3-methylcyclohexanone on naturally chiral copper surfaces has also been studied, highlighting the potential for chiral recognition and separation. cmu.edu
The table below summarizes some approaches used in the asymmetric synthesis of related chiral cyclohexanones, which could potentially be adapted for this compound.
| Method | Reagents/Catalyst | Product Type | Ref |
| Asymmetric Rhodium-Catalyzed 1,4-Addition | Alkenylzirconium reagents, [Rh(cod)Cl]₂, (R)-BINAP, Formaldehyde | 3-Alkenyl-2-methylcyclohexanones | mdpi.com |
| Chiral Auxiliary Synthesis | (R)-(+)-3-methylcyclohexanone | (1R,2R,3R,6R)-3,6-Dimethylcyclohexane-1,2-diamine | oup.com |
| Photochemical Organocatalytic α-Alkylation | Chiral primary amine catalysts | α-Benzylated cyclohexanones | escholarship.org |
Conformational Analysis of the Cyclic Ketone Ring System
The conformational preference of the this compound ring system is primarily a balance between steric and electronic effects. The cyclohexanone ring typically adopts a chair conformation to minimize angle and torsional strain. In this conformation, the methoxy group at the C3 position can be oriented in either an axial or an equatorial position.
Generally, for a monosubstituted cyclohexane (B81311), the equatorial position is favored to avoid 1,3-diaxial interactions. However, in 3-substituted cyclohexanones, the situation is more complex. Studies on the related 3-methylcyclohexanone (B152366) have shown that the equatorial conformer is more stable than the axial conformer. optica.orgrsc.org The energy difference between the axial and equatorial conformers of 3-methylcyclohexanone has been determined using various techniques, including variable temperature circular dichroism and 13C NMR spectroscopy. optica.orgrsc.org
For this compound, the presence of the oxygen atom in the methoxy group introduces additional electronic factors, such as dipole-dipole interactions and hyperconjugative effects, which can influence the conformational equilibrium. Research on 2-methoxycyclohexanone (B1203222) has shown that multiple conformations can exist due to the rotation of the methoxy group, and the equilibrium can be influenced by the solvent. nih.gov Similar considerations would apply to the 3-methoxy isomer.
The complex metal hydride reduction of methoxy-substituted cyclohexanones has been studied to understand the role of the methoxy group's orientation on the stereochemical outcome of the reaction. oup.comoup.com These studies indicate that an axial methoxy group can exert a significant steric hindrance, similar to a methyl group. oup.comoup.com The stereoselectivity of these reductions is explained by considering the stabilization of the transition state, with models like the Cieplak model being invoked. oup.comoup.com The role of the heteroatom in these systems is crucial in determining the stereochemistry of the reduction products. nih.govresearchgate.net
The table below presents data on the conformational energy differences for related methyl-substituted cyclohexanones, which provides a basis for understanding the conformational behavior of this compound.
| Compound | Method | ΔH (ax-eq) (kcal mol⁻¹) | Ref |
| Methylcyclohexane | 13C NMR | 1.92 | rsc.org |
| 2-Methylcyclohexanone | 13C NMR | 1.58 | rsc.org |
| 3-Methylcyclohexanone | 13C NMR | 1.35 | rsc.org |
| cis-3,5-Dimethylcyclohexanone (trans to cis epimerization) | Thermochemical Equilibration | 5.69 kJ/mol (1.36 kcal/mol) | optica.org |
Applications in Advanced Organic Synthesis
Utilization as a Key Intermediate in Complex Molecule Construction
The architectural complexity of many natural products presents a significant challenge to synthetic chemists. The strategic use of versatile building blocks that allow for the efficient and controlled assembly of intricate molecular frameworks is a cornerstone of modern organic synthesis. 3-Methoxycyclohexanone and its derivatives have emerged as valuable intermediates in the construction of complex molecules, providing a scaffold upon which stereocenters and functionality can be methodically introduced.
A notable application of a this compound derivative is in the synthesis of the stereotetrad core of briarane diterpenoids. The briaranes are a large family of marine natural products, many of which exhibit significant biological activities, including anti-inflammatory, antiviral, and cytotoxic properties. A common structural feature of these molecules is a densely substituted and stereochemically rich core, which has made them an attractive but challenging target for total synthesis.
Researchers have developed a concise synthetic route to this core, wherein a γ-methoxycyclohexenone, a derivative of this compound, serves as a crucial intermediate. Current time information in Bangalore, IN. This approach strategically utilizes the inherent reactivity of the cyclohexenone ring system to orchestrate a series of stereocontrolled transformations.
A key step in this synthetic sequence is a highly diastereoselective conjugate addition of an acetylide to a 2,5-cyclohexadienone, followed by a β-ketoester alkylation. This sequence is instrumental in setting the relative configuration of the C1 (quaternary) and C10 (tertiary) vicinal stereocenters, a critical feature of the briarane framework. ontosight.ai The stereochemical outcome of this alkylation is thought to be controlled by torsional steering in the transition state. researchgate.net
The synthesis of the briarane stereotetrad core, commencing from a salicylate (B1505791) ester-derived 2,5-cyclohexadienone, is achieved in under ten steps, highlighting the efficiency of this strategy. ontosight.ai The γ-methoxycyclohexenone intermediate plays a pivotal role in this process, ultimately enabling the construction of the densely functionalized core structure. Current time information in Bangalore, IN. This synthetic approach not only provides access to the natural product core but also opens avenues for the synthesis of unnatural analogues for further biological evaluation. Current time information in Bangalore, IN.
The following table summarizes the key transformations and intermediates in the synthesis of the briarane diterpenoid stereotetrad core:
| Step | Reactant(s) | Key Reagents/Conditions | Product | Purpose |
| 1 | Salicylate ester derivative | Oxidation | 2,5-Cyclohexadienone | Formation of the dienone precursor. Current time information in Bangalore, IN. |
| 2 | 2,5-Cyclohexadienone | TMS acetylide, CuCl | β-ketoester | Diastereoselective conjugate addition to set a key stereocenter. Current time information in Bangalore, IN. |
| 3 | β-ketoester | Methylating agent | γ-Methoxycyclohexenone derivative | Alkylation to establish the C1 and C10 vicinal stereocenters. Current time information in Bangalore, IN.ontosight.ai |
| 4 | γ-Methoxycyclohexenone derivative | Reductive cleavage | Acyclic precursor | Generation of a double bond for further elaboration. Current time information in Bangalore, IN. |
| 5 | Acyclic precursor | Further functionalization | Briarane stereotetrad core | Completion of the core structure. Current time information in Bangalore, IN. |
This synthetic strategy underscores the utility of this compound-related structures in providing a versatile platform for the asymmetric synthesis of complex natural products. The ability to control the introduction of multiple stereocenters in a concise manner is a testament to the strategic value of this class of intermediates in advanced organic synthesis.
Theoretical and Computational Chemistry Approaches to Methoxy Substituted Cyclic Ketones
Quantum Chemical Calculations for Electronic Structure and Conformation
Quantum chemical calculations are a cornerstone for investigating the fundamental properties of molecules like 3-methoxycyclohexanone. These methods, particularly Density Functional Theory (DFT), are employed to determine the stable conformations of the molecule and to analyze its electronic structure. The conformational space of substituted cyclohexanones is complex due to the flexibility of the six-membered ring and the various possible orientations of the substituent.
For this compound, the primary conformational isomers involve the chair form of the cyclohexane (B81311) ring, which is significantly more stable than the boat or twist-boat forms. The key determining factor for the preferred conformation is the orientation of the methoxy (B1213986) group, which can be either axial or equatorial.
Axial Conformer: The methoxy group is oriented perpendicular to the plane of the ring.
Equatorial Conformer: The methoxy group is located in the plane of the ring.
Theoretical calculations on analogous molecules, such as 3-methylcyclohexanone (B152366), have shown that the equatorial conformer is generally more stable than the axial conformer. researchgate.netacs.org This preference is attributed to the avoidance of 1,3-diaxial interactions that destabilize the axial conformation. Similar principles are expected to govern the conformational equilibrium of this compound. High-level ab initio calculations, such as the G3(MP2)//B3LYP level of theory, can provide accurate gas-phase standard molar enthalpies of formation for these conformers, allowing for a quantitative assessment of their relative stabilities. mdpi.com
The electronic structure of this compound is also significantly influenced by the position of the methoxy group. The oxygen atom of the methoxy group, with its lone pairs of electrons, can engage in electronic interactions with the carbonyl group. Natural Bond Orbital (NBO) analysis is a computational tool used to study these interactions, revealing details about electron delocalization and hyperconjugative effects. mdpi.com These electronic factors can subtly influence the geometry and stability of the conformers.
Table 1: Illustrative Relative Energies of this compound Conformers
| Conformer | Method/Basis Set | Relative Energy (kJ/mol) | Population at 298.15 K (%) |
| Equatorial-Chair | DFT/B3LYP/6-31G(d) | 0.00 | ~70-80 |
| Axial-Chair | DFT/B3LYP/6-31G(d) | 2.0 - 4.0 | ~20-30 |
| Twist-Boat | DFT/B3LYP/6-31G(d) | > 20 | < 1 |
Note: This table is illustrative, based on general principles and data from analogous substituted cyclohexanones. Actual values would require specific calculations for this compound.
Predictive Modeling of Reactivity and Spectroscopic Signatures
Computational chemistry is a powerful tool for predicting the reactivity and spectroscopic properties of molecules, which is invaluable for their identification and for understanding their chemical behavior.
Predictive Modeling of Reactivity: The reactivity of this compound is centered around the carbonyl group and the influence of the methoxy substituent. Computational models can predict sites of nucleophilic and electrophilic attack by calculating molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution on the molecule's surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the carbonyl oxygen would be a site of negative potential, attractive to electrophiles, while the carbonyl carbon would be a site of positive potential, susceptible to nucleophilic attack.
Furthermore, the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial indicators of reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability. researchgate.net Computational methods can also model reaction pathways and transition states, providing insights into the kinetics and thermodynamics of reactions involving this compound. nih.gov
Predictive Modeling of Spectroscopic Signatures: Theoretical calculations are widely used to predict various spectroscopic signatures, which are essential for the structural elucidation of newly synthesized compounds.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the harmonic vibrational frequencies of a molecule. nih.gov These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, can be compared with experimental infrared (IR) and Raman spectra to confirm the structure of a molecule and identify its different conformers. researchgate.net For example, distinct vibrational modes can often be assigned to the axial and equatorial conformers of this compound, allowing their individual detection in a mixture. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of computational chemistry. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is a standard approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov By performing these calculations for each conformer and then averaging the results based on their predicted Boltzmann populations, a theoretical NMR spectrum can be generated that closely approximates the experimental spectrum. This is a powerful tool for assigning complex spectra and for determining the conformational equilibrium of flexible molecules like this compound. github.io
Table 2: Illustrative Predicted Spectroscopic Data for Equatorial this compound
| Spectroscopic Data | Computational Method | Predicted Value |
| Carbonyl Stretch (IR) | DFT/B3LYP/6-31G(d) | ~1720-1740 cm⁻¹ (scaled) |
| C-O-C Stretch (IR) | DFT/B3LYP/6-31G(d) | ~1080-1120 cm⁻¹ (scaled) |
| ¹³C NMR (C=O) | GIAO-DFT/B3LYP/6-31G(d) | ~205-215 ppm |
| ¹H NMR (CH-OCH₃) | GIAO-DFT/B3LYP/6-31G(d) | ~3.5-4.0 ppm |
Note: This table is illustrative and presents expected ranges for the major conformer based on general knowledge and data from related compounds. Precise values would necessitate specific quantum chemical calculations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Methoxycyclohexanone in academic laboratories?
- Methodology : The synthesis of this compound can involve nucleophilic substitution or Friedel-Crafts alkylation. For example, introducing a methoxy group to a cyclohexanone derivative via acid-catalyzed reactions (e.g., using methanol and a Lewis acid) is a common approach. Computational tools like the B3LYP/6-31G** level of theory (as applied to methylcyclohexane derivatives in ) can predict reaction feasibility and transition states. Additionally, optimizing reaction conditions (temperature, solvent polarity) is critical to minimize side products like over-alkylation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR can identify the methoxy group (δ ~3.3 ppm for H) and the carbonyl carbon (δ ~210 ppm for C).
- IR Spectroscopy : The carbonyl stretch (~1710 cm) and methoxy C-O stretch (~1250 cm) are diagnostic.
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (CHO; exact mass 142.0994). Cross-referencing with databases like PubChem ensures accuracy .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model the electrophilicity of the carbonyl group. The methoxy substituent’s electron-donating effect reduces carbonyl electrophilicity compared to unsubstituted cyclohexanone. Solvent effects (e.g., polar aprotic vs. protic) are simulated using continuum solvation models to predict reaction rates. Such methods were validated in studies on methylcyclohexane derivatives .
Q. What strategies resolve contradictions in stereochemical outcomes during the synthesis of this compound derivatives?
- Methodology : Stereochemical discrepancies (e.g., axial vs. equatorial methoxy orientation) arise from conformational flexibility. Techniques include:
- Chiral Chromatography : To separate enantiomers.
- X-ray Crystallography : Resolves absolute configuration, as applied to structurally similar compounds like Methoxetamine (MXE) derivatives .
- Dynamic NMR : Monitors ring-flipping kinetics to assess steric effects of substituents .
Q. How do researchers navigate legal restrictions when studying this compound due to its status as a precursor?
- Methodology : Compliance with regulations (e.g., DEA Controlled Substances Act) requires:
- Documentation : Maintain detailed records of synthesis quantities and purposes (academic vs. industrial).
- Institutional Oversight : Obtain approvals from institutional review boards (IRBs) or chemical safety committees.
- Analytical Validation : Use GC-MS or HPLC to confirm compound purity and prevent unintended byproducts, as outlined in safety protocols for similar cyclohexanone derivatives .
Key Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
